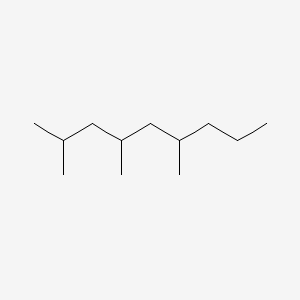

Nonane, 2,4,6-trimethyl-

Description

Contextualization within Branched Alkane Research Frameworks

Branched alkanes, such as 2,4,6-trimethylnonane, are crucial components in the study of hydrocarbon chemistry. Their molecular structure, characterized by the presence of side chains, significantly influences their physical properties, including boiling point, viscosity, and density. Research in this area often focuses on understanding how the degree and position of branching affect these properties. For instance, increased branching tends to lower the boiling point compared to a straight-chain alkane with the same number of carbon atoms due to reduced van der Waals forces between molecules.

The study of branched alkanes is also fundamental to the petroleum and fuel industries. These compounds are significant components of gasoline and other fuels, where their combustion properties are of primary importance. The branching of the hydrocarbon chain affects the octane (B31449) rating of gasoline, with more highly branched alkanes generally having higher octane numbers and thus being more resistant to knocking.

Historical Perspectives in Hydrocarbon Chemistry and Synthesis

The history of hydrocarbon chemistry is intertwined with the development of synthetic methodologies to create specific isomers of alkanes. While the exact historical timeline for the first synthesis of 2,4,6-trimethylnonane is not prominently documented in readily available literature, the general strategies for synthesizing branched alkanes have evolved significantly over the past century. Early methods often relied on Wurtz reactions or Grignard reagents, which, while effective, could lead to a mixture of products.

Modern organic synthesis offers more precise and stereocontrolled methods for constructing complex branched alkanes. Techniques such as catalytic hydrogenation of corresponding alkenes or the use of specific organometallic coupling reactions allow for the targeted synthesis of a desired isomer like 2,4,6-trimethylnonane. For example, the synthesis of a related compound, 2,4,6-trimethylaniline (B148799), involves nitration followed by catalytic hydrogenation, a process that highlights the controlled addition of functional groups and subsequent transformations to achieve a target molecule. google.comchemicalbook.com

Significance as a Model Compound in Fundamental Chemical Investigations

2,4,6-trimethylnonane serves as a valuable model compound in various fundamental chemical investigations due to its well-defined, yet complex, branched structure. It allows researchers to study the impact of multiple branching points on the thermodynamic and transport properties of hydrocarbons. For example, the enthalpy of vaporization of 2,4,6-trimethylnonane has been determined to be 46.4 kJ/mol at 354 K, providing key data for developing and validating theoretical models of intermolecular forces. nist.gov

Spectroscopic studies of 2,4,6-trimethylnonane and related compounds provide insights into their molecular structure and dynamics. While detailed spectroscopic data for 2,4,6-trimethylnonane itself is not extensively published, data for similar structures like 2,4,6-trimethyl-1-nonene, which includes 13C NMR and mass spectrometry data, can be used for comparative analysis. spectrabase.com Furthermore, the study of the metabolism of similar highly branched alkanes, such as 2,2,4,4,6,8,8-heptamethylnonane, which is metabolized to a dicarboxylic acid, can provide models for understanding the biological fate of such compounds. canada.ca

The physicochemical properties of 2,4,6-trimethylnonane are summarized in the table below, providing a quantitative basis for its role in these fundamental studies. nih.govnist.govnist.govnist.govchemspider.com

Physicochemical Properties of 2,4,6-Trimethylnonane

| Property | Value |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 2,4,6-trimethylnonane |

| CAS Registry Number | 62184-10-5 |

| Enthalpy of Vaporization | 46.4 kJ/mol at 354 K |

| Boiling Point | Data not readily available |

Structure

3D Structure

Properties

CAS No. |

62184-10-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,6-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-7-11(4)9-12(5)8-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

QCQMRLDBNMVKOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4,6 Trimethylnonane

Classical and Contemporary Synthesis Pathways of Branched Alkanes

The synthesis of branched alkanes is a fundamental challenge in organic chemistry, driven by the need for high-octane fuel components and complex building blocks for other chemical products. researchgate.net The direct functionalization of simple alkanes to form more complex structures is particularly challenging due to the inertness of C-H bonds. rsc.orgnih.gov

Catalytic C-C bond formation is a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules. numberanalytics.com Various methods have been developed that are applicable to the synthesis of branched alkanes.

Cross-coupling reactions are a powerful tool. For instance, cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents can construct sterically congested carbon centers. organic-chemistry.org Similarly, palladium-NHC catalytic systems can couple unactivated primary bromides with alkyl organozinc reagents (a Negishi-type coupling) in high yield at room temperature. organic-chemistry.org Photocatalytic processes using hydrogen atom transfer (HAT) have also emerged as a valuable strategy to activate and functionalize otherwise inert C-H bonds for C-C bond formation. rsc.orgnih.gov These reactions often employ catalysts to generate reactive radical intermediates that can then form new carbon-carbon bonds. rsc.org

A novel approach for synthesizing branched, high-molecular-weight alkanes involves a three-step process using the alkylation of 1,3-dithiane, followed by desulfurization with Raney nickel. oup.comnih.gov This method allows for the controlled placement of methyl branches along a carbon chain. oup.comnih.gov

| Catalytic Method | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| Cobalt-Catalyzed Cross-Coupling | CoCl₂, 1,3-butadiene, LiI | Couples alkyl (pseudo)halides with alkyl Grignard reagents, effective for creating quaternary carbon centers. | organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Pd-NHC complex | Couples primary alkyl bromides with alkyl organozinc reagents at room temperature. | organic-chemistry.org |

| Iridium-Catalyzed Denitrogenation | Iridium photocatalyst | Forms a C-C bond from 1,2-dialkyldiazenes, which are generated from primary amines. | organic-chemistry.org |

| Photocatalytic C-H Activation | Iridium complexes, Nickel catalysts | Generates a carbon-centered radical from an alkane C-H bond, which then reacts to form a new C-C bond. | rsc.org |

| Dithiane Alkylation | 1,3-dithiane, n-BuLi, Raney nickel | A multi-step synthesis involving bisalkylation of a dithiane intermediate followed by desulfurization to yield the target alkane. | oup.comnih.gov |

2,4,6-trimethylnonane possesses three chiral centers (at carbons 2, 4, and 6), meaning it can exist as multiple stereoisomers. The synthesis of a single, specific stereoisomer requires stereoselective methods. While specific methods for 2,4,6-trimethylnonane are not extensively documented, general strategies for asymmetric synthesis are applicable.

One powerful technique is the use of chiral catalysts in cross-coupling reactions. For example, Ni-catalyzed asymmetric Suzuki reactions can achieve stereoconvergent C-C bond formation from racemic secondary bromides and chlorides using a chiral ligand. organic-chemistry.org Such an approach could potentially be adapted to build the chiral centers in 2,4,6-trimethylnonane with a specific stereochemistry.

Another established method for separating enantiomers and creating stereopure compounds is enzyme-mediated kinetic resolution. mdpi.comresearchgate.net For instance, lipases are often used to selectively acylate one enantiomer of a racemic alcohol, allowing the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.comresearchgate.net This strategy could be applied to a chiral precursor of 2,4,6-trimethylnonane to isolate a desired stereoisomer.

Green Chemistry Principles Applied to 2,4,6-Trimethylnonane Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on reducing waste, using renewable resources, and employing less hazardous materials. universitytech.io

Sustainable routes to branched alkanes often leverage renewable feedstocks. Highly branched alkanes can be produced from biogenic acetone (B3395972) via the renewable platform molecule mesityl oxide. researchgate.net Another approach involves the hydrodeoxygenation (HDO) of bio-oils derived from sources like lignin. researchgate.net

Recent advances have also led to metal-free synthetic methods. A notable green chemistry approach for synthesizing substituted alkanes uses aldehydes and ketones as starting materials with a Brønsted acid catalyst and recyclable solvents, avoiding harsh conditions and toxic metal complexes. universitytech.io Furthermore, an integrated plasma-microdroplet approach has been developed for the efficient conversion of alkanes into functionalized molecules like imines under mild conditions, activating inert C-H bonds using plasma in a nitrogen atmosphere. acs.org

A key aspect of green chemistry is maximizing atom economy and minimizing waste. Catalytic processes are inherently more resource-efficient than stoichiometric reactions. numberanalytics.com The development of catalytic C-H activation, for example, avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and the associated waste. nih.govorganic-chemistry.org

The use of recyclable catalysts and solvents, as seen in the Brønsted acid-catalyzed synthesis of alkanes, directly addresses waste minimization. universitytech.io Similarly, processes that utilize abundant, renewable feedstocks like biomass contribute to a more sustainable and resource-efficient chemical industry. researchgate.net

| Green Approach | Key Principles | Example | Reference |

|---|---|---|---|

| Renewable Feedstocks | Use of biomass-derived materials instead of petrochemicals. | Synthesis of branched alkanes from mesityl oxide (derived from acetone) or via HDO of bio-oil. | researchgate.net |

| Metal-Free Catalysis | Avoids toxic and expensive heavy metal catalysts. | Brønsted acid-catalyzed synthesis of substituted alkanes from aldehydes and ketones. | universitytech.io |

| Innovative Activation | Use of novel energy sources to enable reactions under mild conditions. | Plasma-microdroplet approach for C-H activation and functionalization of alkanes. | acs.org |

| C-H Activation | Improves atom economy by directly functionalizing abundant C-H bonds. | Photocatalytic processes that bypass the need for pre-functionalized substrates. | rsc.orgnih.gov |

Derivatization Strategies for 2,4,6-Trimethylnonane and Related Structures

The chemical inertness of alkanes makes their direct derivatization challenging. nih.gov However, introducing functional groups onto the alkane backbone opens up pathways for creating a wide range of other molecules. C-H activation strategies are paramount for this purpose. rsc.org

While direct derivatization of 2,4,6-trimethylnonane is not widely reported, the synthesis of related functionalized structures provides insight into potential strategies. For example, the related compound 2,4,6-trimethylnonan-4-ol (B13191066) is a branched-chain alcohol used as an intermediate in the synthesis of plasticizers, lubricants, and surfactants. The presence of the hydroxyl group provides a reactive handle for further chemical transformations, such as oxidation, esterification, or etherification.

Functionalization Reactions of Alkane Backbones

The chemical inertness of alkanes, such as 2,4,6-trimethylnonane, presents a significant challenge in synthetic chemistry. Their backbones consist of strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) sigma bonds, rendering them less susceptible to reactions under mild conditions. However, recent advancements in catalysis have enabled the functionalization of these robust structures, opening avenues for converting simple alkanes into more complex and valuable molecules. The primary strategies for activating the alkane backbone of 2,4,6-trimethylnonane revolve around the cleavage of its C-H bonds, which can be categorized into primary (1°), secondary (2°), and tertiary (3°) positions.

The structure of 2,4,6-trimethylnonane contains multiple types of C-H bonds, each with different reactivity. The presence of tertiary C-H bonds at the 2, 4, and 6 positions offers sites that are generally more reactive towards radical and certain catalytic functionalization reactions due to their lower bond dissociation energies compared to secondary and primary C-H bonds.

Catalytic C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of alkanes. acs.org These reactions can proceed through various mechanisms, including oxidative addition, electrophilic activation, and σ-bond metathesis. acs.org For a branched alkane like 2,4,6-trimethylnonane, the regioselectivity of the C-H activation is a critical aspect.

Research into the functionalization of various alkanes has demonstrated that the choice of catalyst and reaction conditions can direct the reaction to specific C-H bonds. For instance, certain rhodium and ruthenium complexes have shown remarkable selectivity for the borylation of primary C-H bonds over secondary and tertiary ones. rsc.org Conversely, other catalytic systems exhibit a preference for the more electron-rich and sterically accessible tertiary C-H bonds. monash.edu

One of the key functionalization reactions is carbonylation , which introduces a carbonyl group into the alkane backbone. For example, rhodium complexes have been used to catalyze the carbonylation of alkanes under photochemical conditions, showing a high regioselectivity for the terminal methyl groups of linear alkanes. In the case of 2,4,6-trimethylnonane, this could potentially lead to the formation of various aldehydes.

Another important functionalization is halogenation . While traditional radical halogenation often leads to a mixture of products, more selective methods are being developed. Enzymatic halogenation, for instance, has shown the ability to introduce halogen atoms at specific positions in a cryptic manner during natural product biosynthesis. nih.gov

The following interactive table summarizes potential functionalization reactions applicable to the 2,4,6-trimethylnonane backbone based on established principles of alkane functionalization.

| Reaction Type | Reagents/Catalyst | Potential Functionalized Position(s) | Potential Product Type | Supporting Evidence/Analogy |

| Borylation | [Ir(cod)OMe]₂/dtbpy, B₂pin₂ | Primary C-H | Alkylboronate ester | High regioselectivity for 1° C-H bonds in other alkanes. rsc.org |

| Carbonylation | RhCl(CO)(PMe₃)₂ / hv, CO | Primary C-H | Aldehyde | Selective carbonylation of terminal methyl groups in n-pentane. |

| Hydroxylation | Pt(II) catalysts | Primary C-H | Alcohol | Shilov-type systems show preference for terminal C-H bonds. acs.org |

| Nitrene Insertion | Rh₂(esp)₂ / N₃SO₂Ar | Tertiary C-H | Amine | High selectivity for tertiary C-H bonds in branched alkanes. monash.edu |

Synthesis of Analogs and Precursors for Advanced Studies

The synthesis of analogs and precursors of 2,4,6-trimethylnonane is crucial for a deeper understanding of its properties and for exploring potential applications. These synthetic efforts often rely on well-established carbon-carbon bond-forming reactions, which allow for the construction of the branched alkane skeleton with various modifications.

Grignard Reactions

A versatile method for synthesizing highly branched alkanes is the Grignard reaction . unacademy.comchemguide.co.uk This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as a ketone or an aldehyde. chemguide.co.uk For the synthesis of a precursor to 2,4,6-trimethylnonane, such as 2,4,6-trimethylnonan-4-ol, one could react a suitable Grignard reagent with a ketone. nih.gov

For example, the synthesis of 2,4,6-trimethylnonan-4-ol could be envisioned through the reaction of 2-methylpentylmagnesium bromide with 4-methyl-2-pentanone. Subsequent dehydration of the resulting tertiary alcohol would yield a mixture of alkenes, which could then be hydrogenated to afford 2,4,6-trimethylnonane. plymouth.ac.uk This multi-step approach offers the flexibility to introduce various functional groups or structural motifs by choosing different Grignard reagents and carbonyl compounds.

Wurtz Coupling

The Wurtz reaction provides another route for the synthesis of alkanes by coupling two alkyl halides in the presence of sodium metal. wikipedia.orgquora.com While this reaction is generally more effective for the synthesis of symmetrical alkanes, it can be applied to create branched structures. However, when using two different alkyl halides, a mixture of products is often obtained, which can complicate purification. quora.com For the synthesis of a highly branched alkane like 2,4,6-trimethylnonane, a Wurtz coupling could theoretically be employed, for instance, by reacting 2-bromo-4-methylhexane (B13611866) with isobutyl bromide, although controlling the selectivity would be a significant challenge. Due to these limitations, the Wurtz reaction is less commonly used for the synthesis of complex, unsymmetrical alkanes in modern organic synthesis.

Synthesis of Functionalized Precursors

The synthesis of functionalized precursors allows for the introduction of specific chemical handles for further derivatization. For example, the synthesis of halogenated or oxygenated analogs of 2,4,6-trimethylnonane can provide starting materials for a wide range of subsequent transformations.

The synthesis of a halogenated precursor could be achieved through radical halogenation of 2,4,6-trimethylnonane, although this would likely result in a mixture of isomers. A more controlled approach would involve the synthesis of an alcohol precursor, such as 2,4,6-trimethylnonan-4-ol, which can then be converted to the corresponding alkyl halide.

The following interactive table outlines hypothetical synthetic routes to analogs and precursors of 2,4,6-trimethylnonane.

| Target Compound | Synthetic Method | Key Reagents | Intermediate(s) | Final Product |

| 2,4,6-Trimethylnonane | Grignard Reaction & Hydrogenation | 2-Methylpentylmagnesium bromide, 4-Methyl-2-pentanone | 2,4,6-Trimethylnonan-4-ol | 2,4,6-Trimethylnonane |

| 2,4,6-Trimethylnonan-4-ol | Grignard Reaction | 2-Methylpentylmagnesium bromide, 4-Methyl-2-pentanone | - | 2,4,6-Trimethylnonan-4-ol |

| Halogenated Analog | Halogenation of Alcohol Precursor | PBr₃ or SOCl₂ on 2,4,6-trimethylnonan-4-ol | - | 4-Bromo- or 4-Chloro-2,4,6-trimethylnonane |

| Symmetrical Branched Alkane | Wurtz Coupling | 2-Bromo-4-methylhexane, Sodium | Alkyl radical | 5,8-Dimethyldodecane (as a potential symmetrical product) |

These synthetic strategies, while based on established chemical principles, would require experimental validation to optimize reaction conditions and determine product yields and selectivity for the specific case of 2,4,6-trimethylnonane and its derivatives.

Isomerism, Stereochemistry, and Conformational Analysis of 2,4,6 Trimethylnonane

Structural Isomerism within Nonane (B91170) Derivatives

The molecular formula for 2,4,6-trimethylnonane is C12H26. nih.govnist.gov This formula is shared by numerous other alkanes, known as structural (or constitutional) isomers, which have the same number and types of atoms but differ in their atomic connectivity. The parent alkane with 12 carbon atoms is dodecane (B42187), and it has a remarkable 355 structural isomers. wikipedia.orgucla.edu

2,4,6-trimethylnonane is one of these 355 isomers of dodecane. wikipedia.orgucla.eduwikipedia.org Its name is derived from the longest continuous carbon chain, which is nine carbons long (a nonane chain), with methyl groups attached at the second, fourth, and sixth carbon atoms. nih.gov The presence of these branches significantly influences its physical properties compared to its linear isomer, n-dodecane. Generally, branched alkanes exhibit lower boiling points than their straight-chain counterparts due to a reduction in the surface area available for intermolecular van der Waals forces. fiveable.melibretexts.orgmasterorganicchemistry.com

To illustrate the diversity within the C12H26 family, a comparison of 2,4,6-trimethylnonane with other structural isomers is presented below.

Table 1: Comparison of Selected Structural Isomers of Dodecane (C12H26)

| IUPAC Name | Molecular Formula | Longest Carbon Chain | Boiling Point (°C) |

|---|---|---|---|

| n-Dodecane | C12H26 | 12 | 216.3 |

| 2-Methylundecane | C12H26 | 11 | 209.6 |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | 7 | 177.3 |

| 2,4,6-Trimethylnonane | C12H26 | 9 | 193.3 chemnet.com |

Note: Boiling points are sourced from various chemical databases and may vary slightly depending on the experimental conditions.

Stereoisomeric Forms of 2,4,6-Trimethylnonane

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This phenomenon in 2,4,6-trimethylnonane arises from the presence of chiral centers.

Chiral Centers and Enantiomeric Relationships

A chiral center is a carbon atom attached to four different substituent groups. In the 2,4,6-trimethylnonane molecule, the carbon atoms at positions 2, 4, and 6 are all chiral centers.

Carbon-2 (C2) is bonded to a hydrogen atom, a methyl group (C1), another methyl group (substituent), and the rest of the carbon chain (C3 onwards).

Carbon-4 (C4) is bonded to a hydrogen atom, a methyl group (substituent), the C3-C2-C1 portion of the chain, and the C5-C9 portion of the chain.

Carbon-6 (C6) is bonded to a hydrogen atom, a methyl group (substituent), the C5-C1 portion of the chain, and the C7-C9 portion of the chain.

The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. For 2,4,6-trimethylnonane, with three chiral centers, there are 2^3 = 8 possible stereoisomers. libretexts.org

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Each stereoisomer is defined by the specific configuration (R or S) at each of the three chiral centers.

Diastereomeric Considerations and Meso Compounds (if applicable)

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the context of 2,4,6-trimethylnonane, any stereoisomer is a diastereomer of the other stereoisomers that are not its enantiomer. For example, the (2R, 4R, 6S) isomer is a diastereomer of the (2R, 4R, 6R) isomer and the (2S, 4S, 6S) isomer.

A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and typically possesses an internal plane of symmetry. For 2,4,6-trimethylnonane, no meso compounds are possible. The substitution pattern along the nonane chain is asymmetric; the chain segments on either side of the central chiral carbon (C4) are different (a propyl group vs. a substituted pentyl group). This lack of symmetry precludes the existence of any meso forms among its stereoisomers.

Table 2: The Eight Stereoisomers of 2,4,6-Trimethylnonane

| Enantiomeric Pair | Configuration (C2, C4, C6) | Relationship |

|---|---|---|

| 1 | (R, R, R) | Enantiomers |

| (S, S, S) | ||

| 2 | (R, R, S) | Enantiomers |

| (S, S, R) | ||

| 3 | (R, S, R) | Enantiomers |

| (S, R, S) | ||

| 4 | (R, S, S) | Enantiomers |

| (S, R, R) |

Each isomer in a pair is a diastereomer to all isomers in the other pairs.

Conformational Landscapes and Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. For a flexible molecule like 2,4,6-trimethylnonane, this analysis is crucial for understanding its preferred shapes and energies.

Energy Minima and Transition States in Conformational Space

The rotation around the eight carbon-carbon single bonds of the nonane backbone gives rise to a complex potential energy surface with numerous energy minima (stable conformers) and transition states (energy maxima). The most stable conformations, or energy minima, occur when the substituents along the carbon chain are in a staggered arrangement, which minimizes torsional strain. The highest energy conformations, or transition states, occur when these groups are in an eclipsed arrangement.

The lowest energy conformation for a straight-chain alkane is the all-anti (or all-trans) conformation, where the carbon backbone adopts a zigzag shape. rutgers.edu For 2,4,6-trimethylnonane, the presence of methyl substituents complicates this picture. Rotations around the C3-C4, C4-C5, and C5-C6 bonds are particularly important. The molecule will preferentially adopt conformations that minimize unfavorable steric interactions, known as gauche interactions, between the methyl groups and the carbon chain. chemistrysteps.com A gauche interaction occurs when two bulky groups are positioned at a 60° dihedral angle to each other, introducing steric strain with an approximate energy cost of 3.8 kJ/mol for two methyl groups. chemistrysteps.comlibretexts.org

Influence of Steric Hindrance on Molecular Geometry

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity. rutgers.edu In 2,4,6-trimethylnonane, the three methyl groups are the primary source of steric strain, significantly influencing its molecular geometry.

The molecule will contort itself to avoid placing the methyl groups in positions where they would clash with each other or with parts of the main nonane chain. For instance, a conformation that places the methyl groups at C4 and C6 in a 1,3-diaxial-like relationship (similar to that seen in cyclohexane (B81311) derivatives) would be highly unfavorable and energetically costly. libretexts.orgyoutube.com This steric strain forces the carbon backbone to deviate from a simple zigzag pattern, leading to a more compact and globular shape than that of n-dodecane. This change in molecular shape is a key reason for the lower boiling point of branched alkanes compared to their linear isomers. ncert.nic.in The molecule dynamically samples various staggered conformations, but it will predominantly exist in those that place the bulky methyl groups as far apart as possible.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 2,4,6-Trimethylnonane |

| Dodecane |

| n-Dodecane |

| 2-Methylundecane |

| 2,2,4,6,6-Pentamethylheptane |

| Butane |

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethylnonane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of 2,4,6-trimethylnonane. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4,6-trimethylnonane, DFT calculations can elucidate a variety of molecular properties. By approximating the electron density, DFT can accurately predict the molecule's geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

Typical DFT studies on alkanes involve the use of functionals like B3LYP combined with a basis set such as 6-31G(d,p) to perform geometry optimization and calculate electronic properties. nih.gov These calculations can reveal insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Furthermore, DFT can be employed to compute various descriptors of chemical reactivity, including:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Molecular Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

While specific DFT studies on 2,4,6-trimethylnonane are not extensively documented in publicly available literature, the application of these methods provides a robust framework for understanding its fundamental chemical behavior.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to achieving high accuracy.

For a molecule like 2,4,6-trimethylnonane, high-level ab initio calculations, although computationally expensive, can provide benchmark data for its structural and energetic properties. These methods are crucial for obtaining precise values for properties like the enthalpy of formation and bond dissociation energies. For instance, advanced composite methods like the W1X-1 protocol have been used to calculate gas-phase standard enthalpy of formation, entropy, and heat capacity for a wide range of organic compounds with high accuracy. nih.gov Such approaches involve a combination of different levels of theory and basis sets to extrapolate to the complete basis set limit, providing results that are often comparable to experimental accuracy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the dynamic behavior and conformational landscape of flexible molecules like 2,4,6-trimethylnonane.

Molecular Dynamics (MD) for Conformational Behavior in Various Phases

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, diffusion, and interactions with the environment.

For 2,4,6-trimethylnonane, MD simulations can be used to explore its vast conformational space arising from the rotation around its numerous single bonds. These simulations can identify the most stable conformers and the energy barriers between them. The analysis of the root mean square fluctuation (RMSF) of atomic positions during a simulation can highlight the most flexible regions of the molecule. mdpi.com Such studies are crucial for understanding how the molecule behaves in different phases (gas, liquid) and in various solvents. The choice of force field (e.g., OPLS, CHARMM, AMBER) is critical for the accuracy of these simulations.

Monte Carlo Simulations of Molecular Systems

Monte Carlo (MC) simulations offer another powerful method for studying the statistical mechanics of molecular systems. Instead of solving equations of motion, MC methods use random sampling to evaluate multidimensional integrals, which allows for the calculation of thermodynamic properties like internal energy, pressure, and heat capacity.

For 2,4,6-trimethylnonane, MC simulations can be particularly useful for studying phase equilibria, such as the vapor-liquid coexistence curve. Path Integral Monte Carlo (PIMC) methods, for example, can be employed to compute thermodynamic properties of quantum many-body systems at finite temperatures. aps.org By performing simulations in different statistical ensembles (e.g., canonical, isothermal-isobaric), one can obtain a comprehensive understanding of the molecule's behavior under various conditions.

Theoretical Prediction of Thermochemical Parameters

The theoretical prediction of thermochemical parameters is a cornerstone of computational chemistry, providing essential data for chemical engineering and process design. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for many compounds, including 2,4,6-trimethylnonane. nist.gov This data, often derived from a combination of experimental measurements and theoretical calculations, includes properties such as enthalpy of vaporization, heat capacity, and entropy. nist.govnist.gov

Theoretical methods for predicting thermochemical parameters often rely on statistical mechanics, using molecular properties calculated from quantum chemistry. For an ideal gas, the partition function can be constructed from translational, rotational, vibrational, and electronic contributions. From the partition function, all thermodynamic properties can be derived. For instance, the ideal gas entropy and heat capacity of 2,4,6-trimethylnonane have been determined over a range of temperatures. nist.gov

The following table summarizes some of the key thermochemical and physical properties of 2,4,6-trimethylnonane, many of which can be predicted and validated through computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | nih.gov |

| Molecular Weight | 170.33 g/mol | nih.gov |

| CAS Registry Number | 62184-10-5 | nih.gov |

| Boiling Point | 193.323 °C at 760 mmHg | nih.gov |

| Density | 0.748 g/cm³ | nih.gov |

| Enthalpy of Vaporization (ΔvapH) | 43.1 kJ/mol at 468.15 K | nist.gov |

These theoretically predicted and experimentally validated data points are crucial for the practical application and understanding of the chemical behavior of 2,4,6-trimethylnonane.

Enthalpies and Free Energies of Formation and Reaction

The standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic properties that quantify the stability of a compound. While experimental determination of these values for every isomer of dodecane (B42187) is challenging, computational methods provide a reliable alternative.

The National Institute of Standards and Technology (NIST) WebBook provides an experimentally determined enthalpy of vaporization for 2,4,6-trimethylnonane. nist.gov

Table 1: Experimental Enthalpy of Vaporization of 2,4,6-Trimethylnonane

| Property | Value | Temperature (K) |

| Enthalpy of Vaporization (ΔvapH) | 46.4 kJ/mol | 354 |

This table is interactive. Users can sort the data by clicking on the column headers.

Prediction of Critical Properties and Phase Equilibria

The critical properties of a substance, including its critical temperature, pressure, and density, define the conditions at which the liquid and gas phases become indistinguishable. These properties are essential for designing and optimizing chemical processes involving supercritical fluids.

Critically evaluated data for the critical properties and phase equilibria of 2,4,6-trimethylnonane are available through the NIST/TRC Web Thermo Tables. nist.gov These datasets are the result of dynamic data analysis and provide recommended values for properties such as normal boiling temperature, critical temperature, critical pressure, and critical density. nist.gov

Computational studies on branched alkanes have employed methods like optimized Mie potentials to predict phase equilibria. copernicus.org These models are optimized to reproduce experimental saturated liquid densities and vapor pressures and can be used to calculate critical temperatures and densities by fitting simulation data to the law of rectilinear diameters and density scaling laws. copernicus.org While specific predicted values for 2,4,6-trimethylnonane from such studies are not publicly available, the methodologies have been successfully applied to a range of branched alkanes.

Reaction Pathway Analysis and Transition State Theory Calculations

Understanding the reaction mechanisms of 2,4,6-trimethylnonane, particularly in high-temperature environments like combustion, is crucial for developing accurate kinetic models. Computational chemistry plays a pivotal role in elucidating these complex reaction networks.

Elucidation of Elementary Reaction Steps

The pyrolysis and combustion of large alkanes like 2,4,6-trimethylnonane proceed through a complex series of elementary reaction steps, including initiation, hydrogen abstraction, isomerization, and beta-scission. Computational methods are employed to identify the most probable reaction pathways and the transient species involved.

For instance, in the pyrolysis of alkanes, the initial step is typically the breaking of a C-C bond to form two smaller alkyl radicals. dtic.mil Subsequent reactions involve the abstraction of hydrogen atoms from the fuel molecule by these radicals, leading to the formation of a variety of smaller hydrocarbons and radicals. The specific branching structure of 2,4,6-trimethylnonane will influence the relative rates of these elementary steps.

Automated reaction mechanism generation tools can be used to explore the vast number of potential elementary reactions. mit.edu These tools utilize a set of predefined reaction templates to build a comprehensive reaction network for a given fuel molecule.

Kinetic Parameter Estimation from Theoretical Models

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary chemical reactions. fiveable.mewikipedia.org It is based on the concept of a transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. fiveable.mewikipedia.org

By calculating the properties of the reactants and the transition state using quantum mechanical methods, it is possible to estimate the activation energy and the pre-exponential factor of the Arrhenius equation, and thus the rate constant of the reaction. fiveable.me For complex molecules like 2,4,6-trimethylnonane, these calculations can be computationally intensive.

High-throughput, automated workflows have been developed to calculate reaction rates for a large number of elementary reactions. vedantu.com These methods combine automated saddle-point geometry searches with TST calculations to provide kinetic parameters for detailed kinetic models. While specific kinetic parameters for the elementary reactions of 2,4,6-trimethylnonane are not readily found in the literature, the theoretical frameworks for their estimation are well-established.

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Trimethylnonane

Chromatographic Separation and Detection Methodologies

Chromatography is a fundamental technique for separating 2,4,6-trimethylnonane from complex mixtures. chemijournal.com The choice of chromatographic method depends on the specific analytical goal, such as routine quantification, separation from other isomers, or enantiomeric resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,4,6-trimethylnonane. chemijournal.comjocpr.com In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. jocpr.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the qualitative analysis of 2,4,6-trimethylnonane, the retention time in the gas chromatogram provides an initial identification, which is then confirmed by matching the obtained mass spectrum with reference spectra in databases like the NIST library. nih.govgcms.cz The mass spectrum of 2,4,6-trimethylnonane will exhibit characteristic fragmentation patterns resulting from the cleavage of its branched structure.

Quantitative analysis using GC-MS involves creating a calibration curve from standards of known concentrations. nih.govmdpi.com By comparing the peak area of 2,4,6-trimethylnonane in a sample to the calibration curve, its concentration can be accurately determined. nih.gov The use of an internal standard, a compound with similar chemical properties added to both the standards and samples, can improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response. nih.gov

Below is a table summarizing typical parameters for GC-MS analysis of branched alkanes:

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | e.g., Petrocol DH, DB-5ms |

| Column Dimensions | e.g., 150 m x 0.25 mm x 1.0 µm |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped, e.g., 40°C to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

This table presents example parameters and specific conditions may vary depending on the instrument and application. jocpr.comnist.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For highly complex samples containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govcopernicus.org In GCxGC, two columns with different separation mechanisms (e.g., nonpolar and polar) are coupled in series. copernicus.org This orthogonal separation provides a much higher peak capacity, allowing for the resolution of co-eluting compounds that would overlap in a single-column separation. nih.gov

When analyzing complex hydrocarbon mixtures, such as petroleum products, GCxGC can effectively separate branched alkanes like 2,4,6-trimethylnonane from other aliphatic and aromatic compounds. nih.govdlr.de The resulting two-dimensional chromatogram displays structured patterns where compounds of similar chemical classes elute in specific regions, facilitating their identification. nih.gov Coupling GCxGC with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) allows for both quantification and confident identification of the separated components. nih.govcopernicus.org

Chiral Chromatography for Enantiomeric Resolution

2,4,6-Trimethylnonane possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers) that are non-superimposable mirror images of each other. nih.gov These enantiomers often exhibit different biological activities. researchgate.net Chiral chromatography is the primary method used to separate and resolve these enantiomers. chiralpedia.comchromatographyonline.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netchromatographyonline.com Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com The choice of the mobile phase is also critical and can be either normal-phase, reversed-phase, or polar organic. chromatographyonline.com The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution of the enantiomers of 2,4,6-trimethylnonane. chromatographyonline.com

Hyphenated Techniques in Environmental and Chemical Analysis

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are crucial for the comprehensive analysis of compounds like 2,4,6-trimethylnonane in various matrices. chemijournal.comresearchgate.net The combination of a separation technique with a spectroscopic detection method provides both separation and identification capabilities in a single analysis. nih.gov

Commonly employed hyphenated techniques include:

GC-MS: As discussed earlier, this is a cornerstone for the analysis of volatile organic compounds. chemijournal.com

GC-IR (Gas Chromatography-Infrared Spectroscopy): Provides information about the functional groups present in the molecule. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): While less common for volatile alkanes, it can be used for less volatile derivatives or in specific applications. researchgate.netsaspublishers.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Directly couples the separation power of LC with the detailed structural information provided by NMR. researchgate.netnih.gov

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): Combines the superior separation of GCxGC with the identification power of MS, making it ideal for analyzing trace levels of 2,4,6-trimethylnonane in complex environmental or biological samples. scispace.comnih.gov

These hyphenated techniques are instrumental in environmental monitoring, petroleum analysis, and metabolomics, where the identification and quantification of specific isomers of branched alkanes are often required. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including 2,4,6-trimethylnonane. numberanalytics.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. ipb.pt

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are the starting point for structural analysis.

¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity between neighboring protons (spin-spin coupling). ethernet.edu.et The ¹H NMR spectrum of 2,4,6-trimethylnonane would show distinct signals for the methyl, methylene (B1212753), and methine protons, with their splitting patterns revealing their adjacent protons.

¹³C NMR (Carbon-13 NMR): Shows the different types of carbon atoms in the molecule. ethernet.edu.et The chemical shift of each carbon signal indicates its chemical environment. The ¹³C NMR spectrum of 2,4,6-trimethylnonane would display separate peaks for each unique carbon atom in the nonane (B91170) backbone and the methyl branches.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals, especially in complex molecules. youtube.comyoutube.com These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.com This helps to establish the connectivity of protons within the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of a proton signal to its attached carbon atom.

The following table outlines the expected NMR data for 2,4,6-trimethylnonane, although specific chemical shifts can vary slightly depending on the solvent and other experimental conditions.

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 1D NMR | ~0.8-1.5 | Positions and environments of methyl, methylene, and methine protons. |

| ¹³C | 1D NMR | ~10-40 | Number and types of unique carbon atoms. |

| ¹H-¹H | COSY | N/A | Connectivity between adjacent protons. |

| ¹H-¹³C | HSQC/HMQC | N/A | Direct one-bond correlations between protons and carbons. |

| ¹H-¹³C | HMBC | N/A | Long-range (2-3 bond) correlations, confirming the placement of methyl groups. |

This table provides a general overview of the expected NMR data. nih.govspectrabase.com

By combining the information from these various 1D and 2D NMR experiments, the complete and unambiguous structure of 2,4,6-trimethylnonane can be determined. researchgate.netyoutube.com

Application of Advanced NMR for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule with multiple chiral centers like 2,4,6-trimethylnonane, advanced NMR methods are indispensable for assigning the relative stereochemistry.

For instance, specific NOE correlations between the protons of the methyl groups and the methine protons along the nonane backbone can differentiate between syn and anti relationships of the substituents. While specific experimental data for 2,4,6-trimethylnonane is not broadly published, the principles of these techniques are widely applied to similar branched alkanes for stereochemical elucidation. ipb.pt The interpretation relies on the fact that the intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei.

Table 1: Expected ¹³C NMR Chemical Shifts for 2,4,6-Trimethylnonane (Note: Precise chemical shifts can vary with solvent and stereoisomer. Data is representative.)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Methyl (C1, C1', C1'') | 19-23 |

| Methylene (CH₂) | 30-45 |

| Methine (CH) | 25-35 |

Data inferred from general alkane NMR databases and principles. nih.gov

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique fingerprint for the compound. eag.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). As an alkane, 2,4,6-trimethylnonane is characterized by the presence of C-H and C-C single bonds. The FTIR spectrum is dominated by absorption bands corresponding to the stretching and bending vibrations of these bonds. nih.gov

The primary functional groups to be identified are the methyl (-CH₃) and methylene (-CH₂) groups, as well as the methine (C-H) moieties.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.

C-H Bending: Absorptions around 1465 cm⁻¹ are typically due to methylene scissoring and asymmetrical methyl bending. A distinct peak around 1375 cm⁻¹ is indicative of the symmetrical bending of methyl groups. The presence of a gem-dimethyl group (as part of the isopropyl end) may lead to a split in this region.

Table 2: Characteristic FTIR Absorption Bands for 2,4,6-Trimethylnonane

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (methyl & methylene) | 2850-2970 | Strong |

| C-H Bend (methylene scissoring) | ~1465 | Medium |

| C-H Bend (methyl, symmetric) | ~1375 | Medium |

Source: Based on general spectroscopic data for alkanes and available data from PubChem. nih.gov

Raman spectroscopy is a complementary technique to FTIR. eag.com It measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For a symmetric molecule like an alkane, certain vibrations may be Raman-active but IR-inactive, and vice-versa. The C-C bond vibrations, which are often weak in the IR spectrum, can produce stronger signals in the Raman spectrum, providing valuable information about the carbon skeleton.

Vibrational Optical Activity (VOA), which includes Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD), is a powerful chiroptical spectroscopy technique. Since 2,4,6-trimethylnonane is chiral, its enantiomers would interact differently with circularly polarized light. VOA spectra provide detailed stereochemical information, including the absolute configuration of chiral molecules, which is a significant advantage over standard vibrational spectroscopy. The spectra are highly sensitive to the three-dimensional structure, making VOA an excellent tool for the stereochemical assignment of complex chiral alkanes.

Mass Spectrometry Fragmentation Analysis for Isomer Differentiation

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure and can be used as a fingerprint for identification and for differentiating between isomers. libretexts.org

For branched alkanes like 2,4,6-trimethylnonane (molar mass: 170.33 g/mol ), electron ionization (EI) typically leads to extensive fragmentation. nist.gov The molecular ion peak ([M]⁺) at m/z = 170 may be weak or absent due to the instability of the parent ion. libretexts.orgdocbrown.info The fragmentation pattern is dominated by the formation of stable secondary and tertiary carbocations resulting from the cleavage of C-C bonds.

Cleavage is most likely to occur at the branching points, as this leads to the formation of more stable carbocations. libretexts.org For 2,4,6-trimethylnonane, characteristic fragmentation pathways would involve the loss of alkyl radicals.

Table 3: Predicted Key Mass Spectrometry Fragments for 2,4,6-Trimethylnonane

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 155 | [C₁₁H₂₃]⁺ | CH₃ (Methyl) |

| 127 | [C₉H₁₉]⁺ | C₃H₇ (Propyl) |

| 99 | [C₇H₁₅]⁺ | C₅H₁₁ (Pentyl) |

| 71 | [C₅H₁₁]⁺ | C₇H₁₅ (Heptyl) |

| 57 | [C₄H₉]⁺ | C₈H₁₇ (Octyl) |

| 43 | [C₃H₇]⁺ | C₉H₁₉ (Nonyl) |

This fragmentation pattern can be used to distinguish 2,4,6-trimethylnonane from its other isomers, such as n-dodecane. Linear alkanes like n-dodecane show a characteristic pattern of fragment clusters separated by 14 mass units (corresponding to CH₂ groups), which would be different from the pattern dominated by cleavage at branch points seen for 2,4,6-trimethylnonane. libretexts.org

Emerging Sensor Technologies for 2,4,6-Trimethylnonane Detection

The detection of specific volatile organic compounds (VOCs) like 2,4,6-trimethylnonane is crucial in various fields, including environmental monitoring and industrial process control. Emerging sensor technologies offer the potential for rapid, sensitive, and selective detection. nih.gov

Sensors based on nanomaterials are at the forefront of chemical detection technology due to their high surface-area-to-volume ratio, enhanced reactivity, and unique electronic and optical properties. nih.govmdpi.com These sensors can be designed to detect hydrocarbons, including branched alkanes.

Several types of nanomaterials are employed in these sensors:

Metal Oxide Nanoparticles: Materials like SnO₂, ZnO, and TiO₂ are used in chemiresistive sensors. When hydrocarbon molecules adsorb onto the surface of the heated metal oxide, they can undergo oxidation, which changes the electrical resistance of the material. This change in resistance is the sensing signal.

Carbon Nanotubes (CNTs) and Graphene: These carbon-based nanomaterials offer exceptional electrical conductivity and a large surface area. nih.gov Functionalizing their surfaces with specific polymers or other molecules can create sensors that selectively adsorb certain hydrocarbons. The adsorption event alters the electronic properties of the carbon nanomaterial, which can be measured as a change in conductance or capacitance.

Quantum Dots (QDs): These are semiconductor nanocrystals whose fluorescence properties are highly sensitive to their environment. researchgate.net The adsorption of hydrocarbon molecules onto the surface of QDs can quench their fluorescence, providing a highly sensitive optical detection mechanism.

While sensors specifically tailored for 2,4,6-trimethylnonane are not widely documented, the principles used for general hydrocarbon detection are directly applicable. researchgate.net The development of sensor arrays, where each sensor has a slightly different selectivity, combined with pattern recognition algorithms, can enable the identification of specific VOCs like 2,4,6-trimethylnonane within a complex mixture.

Electronic Noses and Pattern Recognition Approaches

Electronic noses, also known as e-noses, are sophisticated analytical instruments designed to mimic the mammalian olfactory system. They are utilized for the detection and differentiation of complex volatile organic compounds (VOCs). mdpi.commdpi.com An electronic nose system is typically composed of an array of cross-selective gas sensors and a pattern recognition system. mdpi.comtaylorfrancis.com When exposed to a vaporous sample, each sensor in the array exhibits a unique response, creating a distinct "fingerprint" or "smell print" for the analyzed vapor. mdpi.commdpi.com This technology offers a rapid, non-invasive, and portable alternative to traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds such as 2,4,6-trimethylnonane. mdpi.comtaylorfrancis.commdpi.com

The core of an electronic nose's capability lies in its sensor array. Various types of sensors can be employed, with metal oxide semiconductor (MOS) sensors being a common choice for their sensitivity to a wide range of VOCs, including hydrocarbons. mdpi.comdntb.gov.ua Other sensor technologies, such as those based on conductive polymers, quartz crystal microbalances (QCM), and surface acoustic wave (SAW) devices, are also utilized, each offering different selectivity and sensitivity profiles. For the detection of alkanes like 2,4,6-trimethylnonane, a sensor array would be selected to ensure that the subtle differences in the chemical properties of this branched alkane, when compared to other VOCs, can be discerned. For instance, a study on the detection of adulteration in sesame oil employed an e-nose with a TGS813 sensor specifically designed for aliphatic alkanes. mdpi.com

The data generated by the sensor array is a high-dimensional dataset where each dimension corresponds to the response of a single sensor over time. To interpret these complex datasets and identify the presence of specific compounds like 2,4,6-trimethylnonane, advanced pattern recognition algorithms are essential. mdpi.comresearchgate.net These algorithms are trained on known samples to build a classification model that can later be used to identify unknown samples.

Commonly employed pattern recognition techniques include:

Principal Component Analysis (PCA): An unsupervised technique used for dimensionality reduction and data visualization. PCA can reveal clustering of samples based on their vapor profiles, which can help in the initial differentiation of 2,4,6-trimethylnonane from other compounds. mdpi.commdpi.com

Linear Discriminant Analysis (LDA): A supervised method that aims to find a linear combination of features that best separates two or more classes of objects. LDA is often used to build classification models for identifying specific VOCs. mdpi.comuma.ac.ir

Support Vector Machines (SVM): A powerful supervised learning model used for classification and regression analysis. SVMs can effectively handle high-dimensional data and are capable of creating a robust model for the identification of 2,4,6-trimethylnonane. mdpi.comresearchgate.net

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. ANNs can learn complex, non-linear relationships in the data, making them highly effective for classifying the subtle "smell prints" of different VOCs. mdpi.comuma.ac.ir

While direct research focusing exclusively on the detection of 2,4,6-trimethylnonane using electronic noses is not extensively documented, the established success of this technology in analyzing complex VOC mixtures containing various alkanes and branched alkanes demonstrates its significant potential. For example, electronic noses have been successfully used to differentiate between various grades of fuel, which contain a multitude of branched-chain alkanes. Furthermore, the detection of methyl alkanes in exhaled breath for medical diagnosis highlights the sensitivity of e-nose technology to this class of compounds. mdpi.com The application of an electronic nose for the analysis of 2,4,6-trimethylnonane would involve exposing the sensor array to the headspace vapor of a sample containing the compound. The resulting sensor responses would then be processed using a pre-trained pattern recognition model to confirm the presence and potentially estimate the concentration of 2,4,6-trimethylnonane.

The table below summarizes the typical components and methodologies that would be employed in an electronic nose system for the characterization of 2,4,6-trimethylnonane.

| Component | Description | Examples |

| Sensor Array | A collection of diverse gas sensors that respond differently to various volatile compounds. | Metal Oxide Semiconductor (MOS) sensors (e.g., TGS813 for aliphatic alkanes), Conducting Polymer (CP) sensors, Quartz Crystal Microbalance (QCM) sensors, Surface Acoustic Wave (SAW) sensors. mdpi.com |

| Data Acquisition | The process of converting the analog sensor responses into a digital format for analysis. | A microcontroller or a dedicated data acquisition card. |

| Pattern Recognition | Algorithms used to analyze the sensor data and classify the volatile compounds. | Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA), Support Vector Machines (SVM), Artificial Neural Networks (ANN). mdpi.commdpi.com |

The subsequent table details research findings on the application of electronic noses for the analysis of related volatile compounds, illustrating the potential for characterizing 2,4,6-trimethylnonane.

| Research Area | Target Analytes | Pattern Recognition Methods | Outcome |

| Food Adulteration | Volatile compounds in sesame oil, including aliphatic alkanes. | PCA, LDA, SVM, ANN | High classification accuracies for detecting adulteration, demonstrating sensitivity to different oil compositions. mdpi.com |

| Medical Diagnostics | Methyl alkanes in exhaled breath. | Advanced statistical and machine learning techniques. | Successful differentiation of breath profiles under different physiological states. mdpi.com |

| Environmental Monitoring | Volatile chloralkanes and chloroalkenes. | Custom gas recognition models. | Linear correlation with GC results, showing reliability in quantifying specific VOCs. nih.gov |

Reaction Mechanisms and Chemical Kinetics of 2,4,6 Trimethylnonane Transformations

Oxidation Mechanisms and Combustion Chemistry

The transformation of alkanes through oxidation is a cornerstone of combustion science. However, the specific kinetics and detailed chemical mechanisms for 2,4,6-trimethylnonane are not well-documented in the public domain.

Low-Temperature and High-Temperature Oxidation Kinetics

Research into the oxidation of alkanes typically distinguishes between low-temperature (< 800 K) and high-temperature (> 800 K) regimes, each with distinct reaction pathways. For many common fuels, detailed kinetic models exist that describe the rates of key elementary reactions. However, no such specific kinetic data or dedicated studies on the low- and high-temperature oxidation of 2,4,6-trimethylnonane could be located. General alkane oxidation mechanisms involve hydrogen abstraction, alkyl radical isomerization, and the formation of various oxygenated intermediates, but the specific rate constants and branching ratios for 2,4,6-trimethylnonane are not available.

Detailed Chemical Mechanisms for Branched Alkane Combustion

The combustion of branched alkanes is known to be complex, with the structure of the molecule heavily influencing its ignition properties and the formation of pollutants. While general models for branched alkane combustion exist, they are often based on studies of more common isomers like those of isooctane. A detailed chemical mechanism for 2,4,6-trimethylnonane, which would include a comprehensive set of elementary reactions and their associated kinetic parameters, has not been found in the surveyed literature. Such a mechanism would be crucial for accurately simulating its combustion behavior in practical applications.

Pyrolysis and Thermal Decomposition Pathways

Pyrolysis, the thermal decomposition of a compound in the absence of an oxidizing agent, is a fundamental process in both combustion and chemical synthesis. The C-C and C-H bond dissociation energies within an alkane determine its primary decomposition pathways. For 2,4,6-trimethylnonane, it can be hypothesized that the initial bond scission would likely occur at the more substituted carbon atoms due to the lower bond dissociation energies. However, without experimental or computational studies, the specific product distributions and the kinetics of its pyrolysis remain speculative.

Catalytic Transformations of 2,4,6-Trimethylnonane

Catalytic processes are vital for the industrial conversion of alkanes into more valuable products. These transformations include cracking, isomerization, and reforming.

Heterogeneous and Homogeneous Catalysis for Alkane Conversion

Both heterogeneous (solid catalyst) and homogeneous (soluble catalyst) systems are employed for alkane conversion. Heterogeneous catalysts, such as zeolites, are widely used in industrial cracking and isomerization. Homogeneous catalysts, often based on transition metal complexes, can offer high selectivity under milder conditions. While the general principles of these catalytic processes are understood, there is no specific research available on their application to 2,4,6-trimethylnonane.

Mechanistic Studies of Catalytic Cracking and Isomerization

The mechanisms of catalytic cracking and isomerization of alkanes over solid acid catalysts typically involve the formation of carbenium ion intermediates. The stability of these intermediates, which is influenced by the branching of the alkane, dictates the product distribution. For 2,4,6-trimethylnonane, one could predict potential cracking and isomerization products based on the stability of possible carbenium ion intermediates. However, without dedicated mechanistic studies, these predictions remain theoretical. No experimental data on the catalytic cracking or isomerization of 2,4,6-trimethylnonane, including product yields and reaction kinetics, were identified.

Radical Reactions Involving 2,4,6-Trimethylnonane

The transformation of 2,4,6-trimethylnonane, a highly branched alkane, is predominantly governed by free-radical reactions, particularly at elevated temperatures characteristic of combustion and pyrolysis. These reactions are initiated by the cleavage of a covalent bond to form two radicals, a process that requires a significant energy input, such as heat or light. The stability of the resulting radicals plays a crucial role in determining the subsequent reaction pathways.

In the case of 2,4,6-trimethylnonane, the carbon-carbon (C-C) bonds are more susceptible to cleavage than the carbon-hydrogen (C-H) bonds due to their lower bond dissociation energies. The presence of tertiary carbon atoms (at positions 2, 4, and 6) leads to the formation of relatively stable tertiary radicals upon C-H bond cleavage. The general mechanism of radical reactions involving alkanes like 2,4,6-trimethylnonane proceeds through three main stages:

Initiation: The process begins with the homolytic cleavage of a bond, typically a C-C bond in larger alkanes, to generate two alkyl radicals. For instance, the pyrolysis of a large alkane can be initiated by the fission of a C-C bond, producing smaller alkyl radicals.

Propagation: These initial radicals are highly reactive and can abstract a hydrogen atom from another 2,4,6-trimethylnonane molecule, leading to the formation of a new alkane molecule and a new, larger radical. This new radical can then undergo further reactions, such as β-scission (cleavage of a C-C bond beta to the radical center) to produce an alkene and a smaller alkyl radical. This creates a chain reaction, as the newly formed radical can participate in further propagation steps. The rate of pyrolysis and the distribution of products are influenced by the molecular weight and the degree of branching in the alkane. mdpi.comnih.gov

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the recombination of two alkyl radicals, or an alkyl radical with a halogen radical in halogenation reactions.

The structure of 2,4,6-trimethylnonane, with its multiple methyl branches, influences the specific products formed during radical reactions. The presence of tertiary hydrogens makes them more susceptible to abstraction compared to primary and secondary hydrogens, leading to a higher proportion of products derived from the corresponding tertiary radicals.

Role of 2,4,6-Trimethylnonane as a Model Compound in Chemical Kinetics Studies

While specific studies focusing solely on 2,4,6-trimethylnonane as a model compound are not extensively documented in publicly available literature, its structural characteristics make it a relevant candidate for inclusion in surrogate fuel mixtures for jet and diesel fuels. The study of similar large, branched alkanes, such as iso-octane (2,2,4-trimethylpentane) and iso-cetane (2,2,4,4,6,8,8-heptamethylnonane), provides a framework for understanding the potential role of 2,4,6-trimethylnonane in kinetic modeling. osti.gov

The key properties of branched alkanes that are of interest in chemical kinetics studies include:

Ignition Delay: This is a critical parameter in engine performance, and the branching structure of an alkane significantly affects its autoignition characteristics.

Flame Speed: The rate at which a flame propagates through a fuel-air mixture is influenced by the fuel's chemical kinetics.

Product Formation: The distribution of combustion products, including pollutants like soot and nitrogen oxides, is dependent on the fuel's molecular structure and the reaction pathways it undergoes.

The table below illustrates the typical classes of compounds found in jet fuel, highlighting the importance of including branched alkanes (iso-paraffins) in surrogate mixtures to accurately represent the real fuel's properties.

| Compound Class | Typical Percentage in Jet Fuel | Representative Surrogate Components |

| Normal Paraffins | 20-45% | n-Dodecane, n-Hexadecane |

| Iso-paraffins | 15-30% | Iso-octane, Iso-cetane, 2,4,6-Trimethylnonane (potential) |

| Cycloparaffins | 20-35% | Methylcyclohexane, Decalin |

| Aromatics | 15-25% | Toluene, Alkylbenzenes |

The inclusion of branched alkanes like 2,4,6-trimethylnonane in surrogate fuel models is essential for accurately simulating the combustion behavior of real-world fuels, particularly in advanced engine designs that operate under a wide range of temperatures and pressures. Further research dedicated to the specific reaction kinetics of 2,4,6-trimethylnonane would enhance the fidelity of these surrogate models.

Environmental Occurrence, Fate, and Transport of 2,4,6 Trimethylnonane

Natural and Anthropogenic Sources in Environmental Compartments

2,4,6-Trimethylnonane (C₁₂H₂₆) is a saturated, branched-chain hydrocarbon that has been identified in various environmental compartments, originating from both geological and biological sources, as well as from human activities.

Occurrence in Petroleum and Geochemical Samples

As a branched alkane, 2,4,6-trimethylnonane is a natural component of crude oil and petroleum products. Its presence is an expected characteristic of these complex hydrocarbon mixtures. Consequently, it is found in geochemical samples associated with petroleum exploration and extraction activities. Beyond its fossil fuel origins, this compound has also been isolated from at least one marine organism, the sea cucumber, indicating a potential for biogenic production in the marine environment.

Presence as Volatile Organic Compounds (VOCs) in Various Emissions

2,4,6-Trimethylnonane is classified as a Volatile Organic Compound (VOC), a group of chemicals that readily evaporate into the atmosphere. nih.gov A primary anthropogenic source of this compound into the air is through emissions from internal combustion engines. It has been specifically identified as a component of vehicle exhaust from gasoline-powered cars. hse.gov.ukresearchgate.netorientjchem.org While it is a known constituent of petroleum-based fuels, detailed information regarding its emission from a wide array of other industrial sources is not extensively documented in publicly available literature.

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 2,4,6-trimethylnonane, like other alkanes, undergoes chemical transformation processes that determine its atmospheric lifetime and potential impacts.

Photooxidation and Reaction with Atmospheric Radicals

Formation and Fate of Atmospheric Oxidation Products

Following the initial reaction with hydroxyl radicals, the resulting alkyl radical from 2,4,6-trimethylnonane will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of this peroxy radical is complex and can proceed via several pathways, primarily through reactions with nitric oxide (NO) or other peroxy radicals. These reactions lead to the formation of a variety of oxygenated products. Based on the atmospheric chemistry of other branched alkanes, the expected oxidation products of 2,4,6-trimethylnonane would include a range of aldehydes, ketones, and organic nitrates. The specific structure and distribution of these products will depend on the position of the initial hydrogen abstraction on the 2,4,6-trimethylnonane molecule. The ultimate fate of these oxidation products involves further degradation, potential contribution to the formation of secondary organic aerosol (SOA), or removal from the atmosphere through wet or dry deposition. However, detailed studies identifying and quantifying the specific atmospheric oxidation products of 2,4,6-trimethylnonane are currently lacking in the scientific literature.

Aquatic and Soil Environmental Partitioning and Behavior

The environmental fate of 2,4,6-trimethylnonane is also governed by its behavior in water and soil. Its physical and chemical properties dictate how it partitions between these environmental compartments and its susceptibility to degradation.

Due to its nonpolar, hydrocarbon structure, 2,4,6-trimethylnonane is expected to have very low water solubility. While specific experimental data for its solubility is not available, a structurally similar compound, 2,4,6-trimethylnonane-4-thiol, is reported to be insoluble in water. This low solubility suggests that in aquatic environments, 2,4,6-trimethylnonane will preferentially partition to organic matter in sediment and suspended particles.

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility of 2,4,6-trimethylnonane in the environment is significantly influenced by its adsorption and desorption behavior in soil and sediment. Due to the absence of direct experimental data for this specific compound, its interaction with environmental matrices is primarily understood through estimations based on its physicochemical properties, most notably its octanol-water partition coefficient (log K_ow_).

With a high estimated log K_ow_ value, 2,4,6-trimethylnonane is expected to exhibit strong adsorption to the organic fraction of soils and sediments. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key parameter used to predict the extent of this adsorption. Quantitative Structure-Activity Relationship (QSAR) models and tools like the EPA's EPI Suite™ utilize the log K_ow_ to estimate the K_oc_. epa.govchemsafetypro.com For compounds with a high log K_ow_ such as 2,4,6-trimethylnonane, the K_oc_ is predicted to be high, indicating a strong tendency to bind to soil organic matter and a correspondingly low mobility in soil. chemsafetypro.com

The adsorption process for non-polar organic compounds like 2,4,6-trimethylnonane is primarily driven by hydrophobic interactions. The compound will preferentially partition from the aqueous phase into the organic matter of soil and sediment to minimize its contact with water. Desorption, the reverse process, is consequently expected to be slow. This strong binding and slow release mean that 2,4,6-trimethylnonane is likely to be persistent in the solid phases of the environment, with limited potential for leaching into groundwater.

The table below presents estimated physicochemical properties of 2,4,6-trimethylnonane that are crucial for understanding its adsorption and desorption dynamics.

Table 1: Estimated Physicochemical Properties of 2,4,6-Trimethylnonane Relevant to Adsorption/Desorption

| Property | Estimated Value | Source |

| Molecular Weight | 170.33 g/mol | nih.gov |